3-Chloro-5-cyanobenzoic acid CAS number and properties
3-Chloro-5-cyanobenzoic acid CAS number and properties
An In-Depth Technical Guide to 3-Chloro-5-cyanobenzoic Acid: A Strategic Intermediate in Modern Synthesis
Executive Summary
3-Chloro-5-cyanobenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and specialty chemical sectors. Its unique trifunctional nature—featuring a carboxylic acid, a nitrile, and a chloro substituent—offers a versatile platform for molecular elaboration. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis methodologies, key chemical reactivities, and standard protocols for analytical validation. As a Senior Application Scientist, the focus herein is not merely on the data but on the strategic application of this intermediate, explaining the causality behind experimental choices to ensure reproducible and scalable outcomes.
Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. The Chemical Abstracts Service (CAS) has assigned the number 327056-71-3 to 3-Chloro-5-cyanobenzoic acid.[1][2][3][4] This unique identifier ensures unambiguous identification in global databases and regulatory submissions.
The compound's structure presents a benzene ring substituted at positions 1, 3, and 5. This meta-substitution pattern is crucial as it dictates the electronic and steric environment of each functional group, influencing its reactivity.
Table 1: Physicochemical Data for 3-Chloro-5-cyanobenzoic acid
| Property | Value | Source |
| CAS Number | 327056-71-3 | [1][2][3] |
| Molecular Formula | C₈H₄ClNO₂ | [1][4][5] |
| Molecular Weight | 181.57 g/mol | [1][2][5] |
| IUPAC Name | 3-chloro-5-cyanobenzoic acid | [1] |
| Boiling Point | 329.0 ± 27.0 °C (Predicted) | [6] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | 3.27 ± 0.10 (Predicted) | [6] |
| SMILES | C1=C(C=C(C=C1C(=O)O)Cl)C#N | [1][2] |
| InChIKey | CAZBPYYWJAVBMY-UHFFFAOYSA-N | [1] |
Note: Some physical properties, such as boiling point and density, are computationally predicted and should be used as estimates pending experimental verification.
Strategic Synthesis Pathway
The reliable synthesis of 3-Chloro-5-cyanobenzoic acid is paramount for its application. A common and effective laboratory-scale synthesis proceeds via a two-step route starting from the more readily available methyl 3,5-dichlorobenzoate.[7] This pathway is strategically sound as it involves a selective cyanation followed by a standard hydrolysis, offering high yields and purity.
Step 1: Palladium-Catalyzed Cyanation
The first step involves the selective replacement of one chlorine atom with a cyanide group.
-
Reaction: Methyl 3,5-dichlorobenzoate is reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst.
-
Causality: A palladium catalyst, specifically one with a ferrocene-based phosphine ligand like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), is chosen for its high efficiency in cross-coupling reactions involving aryl chlorides.[7] Aryl chlorides are typically less reactive than bromides or iodides, necessitating a robust catalytic system. Zinc cyanide is used as it is less acutely toxic than alkali metal cyanides and its lower reactivity can be beneficial for selectivity. The addition of zinc powder can help activate the catalyst.[7]
-
Solvent and Temperature: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is used to ensure all reactants remain in solution at the elevated temperatures required to drive the reaction to completion (reflux).[7]
Step 2: Saponification (Ester Hydrolysis)
The second step is the conversion of the methyl ester to the final carboxylic acid.
-
Reaction: The intermediate, methyl 3-chloro-5-cyanobenzoate, is treated with a strong base, such as sodium hydroxide (NaOH), in a protic solvent mixture like methanol/water.[7]
-
Causality: Saponification is a robust and high-yielding reaction. The use of aqueous NaOH in methanol ensures the ester is soluble while providing the hydroxide ions necessary for nucleophilic acyl substitution. The reaction is typically performed at room temperature, making it energy-efficient and minimizing potential side reactions like hydrolysis of the nitrile group.[7] Acidification in the workup step protonates the carboxylate salt to yield the final product.
The overall workflow is depicted below.
Reactivity and Application in Drug Discovery
The synthetic utility of 3-Chloro-5-cyanobenzoic acid stems from the distinct and orthogonal reactivity of its three functional groups. This allows for sequential, selective modifications, making it an ideal scaffold for building molecular complexity. Halogenated benzoic acids are valuable intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), where halogen atoms can modulate pharmacokinetic properties like metabolic stability and binding affinity.[8][9]
-
Carboxylic Acid (-COOH): This group is a versatile handle for forming amides, esters, and acyl halides. Amide bond formation is one of the most common reactions in medicinal chemistry for linking molecular fragments.
-
Nitrile (-C≡N): The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct heterocyclic rings like tetrazoles, which are common bioisosteres for carboxylic acids.
-
Chloro (-Cl): The chloro substituent can participate in nucleophilic aromatic substitution (SₙAr) reactions or, more commonly, serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
This trifecta of reactivity allows for diverse synthetic strategies, as illustrated below.
While specific drugs derived directly from this molecule are proprietary, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, substituted cyanobenzoic acids are precursors in the synthesis of inhibitors for enzymes and modulators for receptors.[10]
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of 3-Chloro-5-cyanobenzoic acid is a non-negotiable aspect of its use in research and development. A multi-pronged analytical approach is required for a self-validating quality control system.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of 3-Chloro-5-cyanobenzoic acid and detect any process-related impurities.
-
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or phosphoric acid to ensure the carboxylic acid is protonated). For example, start with 30% acetonitrile and ramp to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the aromatic system absorbs strongly, typically around 230-254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of ~1 mg/mL.
-
Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines.[11] The peak area of the main component relative to the total peak area gives the purity (area percent).
-
Protocol 2: Structural Confirmation by Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in DMSO-d₆ or CDCl₃): Expect three distinct aromatic proton signals in the aromatic region (~7.5-8.5 ppm), each integrating to one proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Expect signals for the nitrile carbon, the carboxyl carbon, and the six aromatic carbons (four substituted, two unsubstituted).
-
-
Mass Spectrometry (MS): Using an electrospray ionization (ESI) source in negative mode, the primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z of approximately 180. The characteristic isotopic pattern of one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible in the molecular ion cluster, providing definitive evidence of its presence.
-
Infrared (IR) Spectroscopy: Key vibrational stretches to confirm functional groups include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and a sharp C≡N stretch (~2230 cm⁻¹).
-
The quality control workflow ensures that every batch meets the stringent requirements for downstream applications.
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. According to GHS classifications, 3-Chloro-5-cyanobenzoic acid is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1][12]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[12]
-
Handling: Avoid creating dust.[12] Use proper glove removal techniques to prevent skin contact.[12] Wash hands thoroughly after handling.
-
First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water. In all cases of significant exposure, seek immediate medical attention.[12]
-
Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment away from incompatible materials.[2][6] It is chemically stable under standard ambient conditions.
Conclusion
3-Chloro-5-cyanobenzoic acid (CAS: 327056-71-3) is more than just a chemical; it is a strategic tool for molecular architects in the fields of drug discovery and materials science. Its well-defined synthesis, versatile reactivity, and established analytical protocols make it a reliable and valuable intermediate. By understanding the causality behind its synthesis and application, researchers can fully leverage its potential to construct novel and complex chemical entities, accelerating the pace of innovation.
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